5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole
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Overview
Description
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole is a heterocyclic compound that contains both benzothiazole and benzoxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole typically involves the reaction of 2-mercaptobenzothiazole with a suitable benzoxadiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells. As an anticancer agent, it could interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole is unique due to the presence of both benzothiazole and benzoxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .
Properties
Molecular Formula |
C14H9N3OS2 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C14H9N3OS2/c1-2-4-13-11(3-1)15-14(20-13)19-8-9-5-6-10-12(7-9)17-18-16-10/h1-7H,8H2 |
InChI Key |
AJZBXJVMPJTEIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC4=NON=C4C=C3 |
Origin of Product |
United States |
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